molecular formula C14H15BrN4O2S B2931357 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379953-52-1

5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2931357
CAS No.: 2379953-52-1
M. Wt: 383.26
InChI Key: BLVJHLGHSNGWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts with bases like potassium phosphate in solvents like toluene or ethanol.

Major Products

    Substituted Pyrimidines: Formed via nucleophilic substitution.

    Sulfoxides and Sulfones: Formed via oxidation of the thiazole ring.

    Biaryl Derivatives: Formed via Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyrimidine: Shares the brominated pyrimidine core but lacks the thiazole and piperidine moieties.

    Thiazole-4-carbonyl chloride: Contains the thiazole ring but lacks the pyrimidine and piperidine components.

    4-Piperidone: Contains the piperidine ring but lacks the pyrimidine and thiazole components.

Uniqueness

5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a brominated pyrimidine ring, a thiazole moiety, and a piperidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S/c15-11-5-16-14(17-6-11)21-7-10-1-3-19(4-2-10)13(20)12-8-22-9-18-12/h5-6,8-10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVJHLGHSNGWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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